![molecular formula C15H12ClFN2O2 B4891074 N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide](/img/structure/B4891074.png)
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a critical role in regulating the fluid and electrolyte balance in the lungs, pancreas, and other organs. CFTR mutations are responsible for the development of cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases.
Wirkmechanismus
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide works by binding to a specific site on the CFTR protein, known as the cytoplasmic pore. This binding prevents chloride ions from passing through the channel, thereby reducing the activity of the CFTR protein. N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to be a potent and selective inhibitor of CFTR, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can reduce the secretion of mucus and inflammatory cytokines in human airway epithelial cells. In vivo studies have shown that N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can reduce airway hyperresponsiveness and inflammation in animal models of cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has several advantages as a research tool. It is a highly specific inhibitor of CFTR, with minimal effects on other ion channels. It is also relatively easy to synthesize and has been extensively studied in vitro and in vivo. However, N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has some limitations as a research tool. It can be difficult to deliver to specific tissues or cells in vivo, and it may have off-target effects at higher concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide. One area of interest is the development of more potent and selective inhibitors of CFTR. Another area of interest is the use of N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide in combination with other therapies for cystic fibrosis and other diseases. Finally, there is interest in using N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide as a research tool to study the role of CFTR in other physiological processes, such as ion transport in the gastrointestinal tract.
Synthesemethoden
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 2-fluorobenzoyl chloride in the presence of a base, or the reaction of 2-chlorobenzaldehyde with 2-fluorobenzylamine in the presence of a reducing agent. The synthesis of N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide is typically carried out in a laboratory setting using specialized equipment and reagents.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases. In vitro studies have shown that N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can inhibit CFTR-mediated chloride transport in human airway epithelial cells and pancreatic duct cells. In vivo studies in animal models of cystic fibrosis have demonstrated that N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can improve lung function and reduce inflammation.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-6-2-1-5-10(11)9-18-14(20)15(21)19-13-8-4-3-7-12(13)17/h1-8H,9H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKIEYVRKWZMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=CC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalamide, N-(2-chlorobenzyl)-N'-(2-fluorophenyl)- |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.